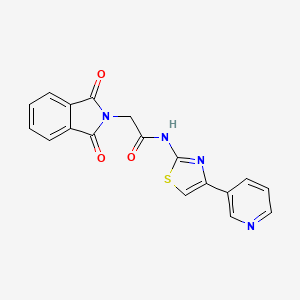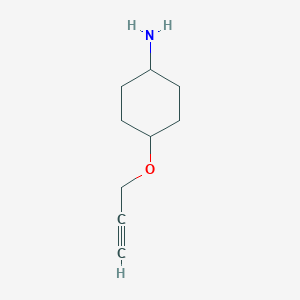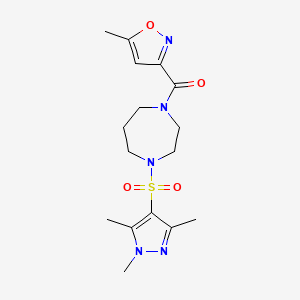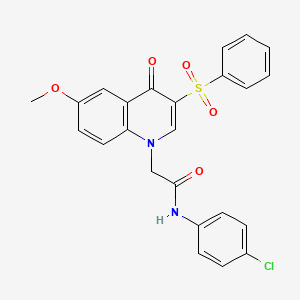![molecular formula C24H23ClN4OS B2488959 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242862-86-7](/img/structure/B2488959.png)
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis :The synthesis of derivatives similar to the target compound involves multiple steps, including nucleophilic substitution reactions and the use of various reagents to achieve the desired molecular framework. Notably, a one-step synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, emphasizing step economy and reduced catalyst loading, which suggests potential methodologies for synthesizing the target compound (Shi et al., 2018).
Molecular Structure Analysis :While specific analyses of the target compound's molecular structure are scarce, related research on thieno[3,2-d]pyrimidines has focused on the introduction of various substituents to explore structural activity relationships. This research underpins the importance of molecular structure in determining the compound's biological and chemical properties (Min, 2012).
Chemical Reactions and Properties :The chemical reactivity of similar compounds includes reactions with amines, chlorination, and oxidation, leading to the synthesis of novel derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications (Xu et al., 2014).
Physical Properties Analysis :The physical properties of compounds in this chemical class, such as solubility and crystallization behavior, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis :The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for determining the compound's utility in chemical syntheses and potential pharmacological uses. Studies on related compounds highlight the importance of substituents in enhancing chemical properties and biological activity (Mittal et al., 2011).
Aplicaciones Científicas De Investigación
Metabolism and Disposition
The compound of interest is related to arylpiperazine derivatives, which are known for their extensive metabolism and disposition in the body. Arylpiperazine derivatives undergo metabolism including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects. They extensively distribute in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates. The variability in metabolite-to-parent drug ratios among individuals highlights the individual variability in enzyme expression and activity, affecting the pharmacological actions of these derivatives (Caccia, 2007).
Pharmacophore Analysis
Compounds like the one , featuring arylcycloalkylamines such as phenyl piperidines and piperazines, exhibit pharmacophoric groups present in several antipsychotic agents. The presence of arylalkyl substituents can significantly improve the potency and selectivity of binding affinity at D(2)-like receptors. This suggests that the composite structure of such molecules, including their arylalkyl moieties, is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).
Ligand-Receptor Interactions
The compound is also related to ligands for D2-like receptors, which are integral in the study of neurological disorders and the development of psychotropic medications. Understanding the contributions of pharmacophoric groups, like those in 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, to the potency and selectivity of synthesized agents at D(2)-like receptors is crucial. This aids in predicting specific effects of arylalkyl moieties and developing effective treatments for neurological disorders (Sikazwe et al., 2009).
Antitubercular Activity
Piperazine, a core part of the compound , is a versatile medicinally important scaffold. It's an essential core in numerous marketed drugs with diverse pharmacological activities. Recently, several potent molecules containing piperazine have been reported, especially against Mycobacterium tuberculosis. These piperazine-based anti-TB molecules showcase promising anti-mycobacterial properties and are potent against multidrug-resistant and extremely drug-resistant strains. This review underscores the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c1-15-4-3-5-17(12-15)19-14-31-22-21(19)26-24(27-23(22)30)29-10-8-28(9-11-29)20-13-18(25)7-6-16(20)2/h3-7,12-14H,8-11H2,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERKBUQROLJJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)
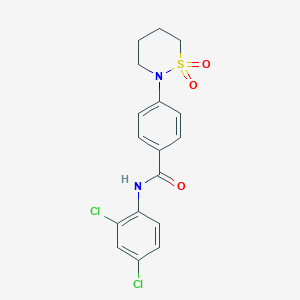
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
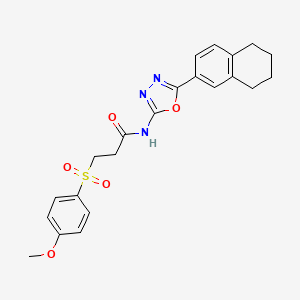
![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
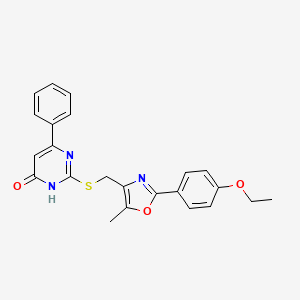
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

